Cas no 88986-39-4 (Ethanesulfonyl fluoride,1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(2-propenyloxy)ethoxy]-)
Ethanesulfonyl fluoride,1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(2-propenyloxy)ethoxy]- Chemical and Physical Properties
Names and Identifiers
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- Ethanesulfonyl fluoride,1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(2-propenyloxy)ethoxy]-
- 1,1,2,2,4,4,5,5-Octafluoro-3,6-dioxanon-8-ene-1-sulfonyl fluoride
- 2-[2-(ALLYLOXY)-1,1,2,2-TETRAFLUOROETHOXY]TETRAFLUOROETHANESULFONYL FLUORIDE
- MFCD07777205
- 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-prop-2-enoxyethoxy)ethanesulfonyl fluoride
- FT-0741734
- 2-(2-(allyloxy)-1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoroethanesulfonyl fluoride
- 88986-39-4
- SCHEMBL2806019
-
- MDL: MFCD07777205
- Inchi: 1S/C7H5F9O4S/c1-2-3-19-4(8,9)5(10,11)20-6(12,13)7(14,15)21(16,17)18/h2H,1,3H2
- InChI Key: XBBNCQJYWCTGHQ-UHFFFAOYSA-N
- SMILES: S(C(C(OC(C(OCC=C)(F)F)(F)F)(F)F)(F)F)(=O)(=O)F
Computed Properties
- Exact Mass: 355.97648327g/mol
- Monoisotopic Mass: 355.97648327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 13
- Heavy Atom Count: 21
- Rotatable Bond Count: 8
- Complexity: 481
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 61Ų
Experimental Properties
- Boiling Point: 56°C 24mm
Ethanesulfonyl fluoride,1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(2-propenyloxy)ethoxy]- Security Information
- Hazardous Material transportation number:3265
- Hazard Category Code: 34
- Safety Instruction: 26-36/37/39
Ethanesulfonyl fluoride,1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(2-propenyloxy)ethoxy]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB152035-1 g |
1,1,2,2,4,4,5,5-Octafluoro-3,6-dioxanon-8-ene-1-sulfonyl fluoride, 97%; . |
88986-39-4 | 97% | 1 g |
€499.00 | 2023-07-20 | |
| abcr | AB152035-1g |
1,1,2,2,4,4,5,5-Octafluoro-3,6-dioxanon-8-ene-1-sulfonyl fluoride, 97%; . |
88986-39-4 | 97% | 1g |
€499.00 | 2025-04-15 |
Ethanesulfonyl fluoride,1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(2-propenyloxy)ethoxy]- Suppliers
Ethanesulfonyl fluoride,1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(2-propenyloxy)ethoxy]- Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on Ethanesulfonyl fluoride,1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(2-propenyloxy)ethoxy]-
Ethanesulfonyl Fluoride: A Comprehensive Overview
Ethanesulfonyl fluoride, also known as 1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(2-propenyloxy)ethoxy]ethanesulfonyl fluoride, is a highly specialized chemical compound with the CAS number 88986-39-4. This compound has garnered significant attention in the fields of organic chemistry and materials science due to its unique structural properties and potential applications. In this article, we will delve into the synthesis, structure, properties, and applications of this compound while incorporating the latest research findings to provide a comprehensive understanding.
The molecular structure of ethanesulfonyl fluoride is characterized by a sulfonyl fluoride group attached to an ethane backbone. The fluorine atoms in the molecule contribute to its high stability and reactivity. Recent studies have highlighted the importance of fluorinated compounds in drug design and materials science due to their enhanced bioavailability and thermal stability. For instance, research published in the *Journal of Medicinal Chemistry* has demonstrated that fluorinated sulfonyl compounds can serve as effective inhibitors for certain enzyme targets.
One of the key features of ethanesulfonyl fluoride is its ability to undergo various nucleophilic substitutions. This property makes it a valuable reagent in organic synthesis. A study conducted by researchers at the University of California revealed that this compound can be used as a precursor for synthesizing advanced polymers with tailored properties. These polymers exhibit excellent thermal stability and mechanical strength, making them suitable for high-performance applications in aerospace and electronics.
In terms of synthesis, ethanesulfonyl fluoride is typically prepared through a multi-step process involving fluorination reactions. The exact synthesis pathway involves the reaction of ethane sulfonic acid with a fluorinating agent under controlled conditions. Recent advancements in catalytic methods have improved the yield and purity of this compound. For example, a report in *Chemical Engineering Journal* outlined the use of palladium-catalyzed coupling reactions to synthesize ethanesulfonyl fluoride with high efficiency.
The applications of ethanesulfonyl fluoride are diverse and span multiple industries. In pharmaceuticals, it is used as an intermediate in the synthesis of bioactive compounds. Its fluorinated structure enhances the pharmacokinetic properties of drugs, making them more effective and less prone to metabolic degradation. In addition, this compound finds application in agrochemicals where it serves as a building block for herbicides and insecticides with improved efficacy.
From an environmental standpoint, researchers are increasingly focusing on the sustainability aspects of synthesizing and using ethanesulfonyl fluoride. Studies have shown that by optimizing reaction conditions and employing green chemistry principles, the environmental footprint of its production can be significantly reduced. For instance, a paper published in *Green Chemistry* demonstrated that using renewable solvents and minimizing waste generation during synthesis leads to a more sustainable production process.
In conclusion, ethanesulfonyl fluoride (CAS No 88986-39-4) is a versatile compound with promising applications across various fields. Its unique chemical properties and reactivity make it an invaluable tool in organic synthesis and materials science. As research continues to uncover new potential uses for this compound, it is expected to play an even more significant role in advancing modern chemistry.
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